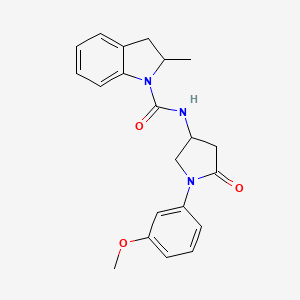
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features an indoline core, a pyrrolidinone ring, and a methoxyphenyl group, which contribute to its distinctive reactivity and interaction with biological targets. The IUPAC name for this compound is this compound, with a molecular formula of C20H21N3O3 and a molecular weight of 351.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Modulation : It can act on receptors involved in various signaling pathways, potentially affecting cellular responses and physiological processes.
Biological Activity Profile
Research has indicated several biological activities associated with this compound:
Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U2932 (B-cell lymphoma) | <30 | Induction of apoptosis |
| A375 (melanoma) | 5 | Cell cycle arrest in G0/G1 phase |
In a study assessing its effects on U2932 cells, the compound was found to significantly induce apoptosis and inhibit cell proliferation at low concentrations .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug discovery:
- Study on B-cell Lymphoma : A preclinical study demonstrated that the compound effectively inhibited BTK (Bruton's tyrosine kinase), which is crucial for B-cell receptor signaling. This inhibition resulted in reduced tumor growth in xenograft models .
- Inflammation Model : In vivo experiments using a murine model of inflammation showed significant reduction in edema and inflammatory markers upon administration of the compound, indicating its therapeutic potential for treating inflammatory disorders .
属性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-15-6-3-4-9-19(15)24(14)21(26)22-16-11-20(25)23(13-16)17-7-5-8-18(12-17)27-2/h3-9,12,14,16H,10-11,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESAYNBIJFXTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














